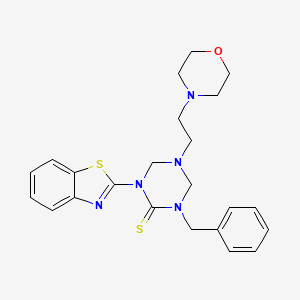![molecular formula C24H20ClN5O2 B11190582 9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11190582.png)
9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrido-triazolo-pyrimidine core
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple steps, including the formation of the pyrido-triazolo-pyrimidine core and the introduction of the chlorophenyl and methoxyphenyl groups. The synthetic route typically starts with the preparation of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine scaffold, followed by the attachment of the substituents through various chemical reactions such as nucleophilic substitution and coupling reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis for large-scale production.
Chemical Reactions Analysis
9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can be compared with other similar compounds, such as:
Pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in the substituents attached to the core.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar chemical reactivity and biological activities.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may have similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H20ClN5O2 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-11-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C24H20ClN5O2/c1-15-26-24-27-20-12-14-29(13-11-16-3-9-19(32-2)10-4-16)23(31)21(20)22(30(24)28-15)17-5-7-18(25)8-6-17/h3-10,12,14H,11,13H2,1-2H3 |
InChI Key |
XEWISOWOGUVMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-{2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxopiperazino}-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11190516.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11190532.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11190536.png)
![N-(3-chlorophenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11190537.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11190541.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11190546.png)
![4-(7-Azaspiro[3.5]nonan-1-yl)morpholine](/img/structure/B11190548.png)

![2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190550.png)
![N-(4-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11190551.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11190557.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11190566.png)
![N-(2,3-dimethylphenyl)-2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide](/img/structure/B11190570.png)
